3-chloro-5-nitrophenylacetic acid
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Overview
Description
3-chloro-5-nitrophenylacetic acid is an organic compound characterized by the presence of a chloro group at the 3rd position and a nitro group at the 5th position on a phenyl ring, with an acetic acid moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-nitrophenylacetic acid typically involves the nitration of 3-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5th position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products Formed:
Reduction: (3-Chloro-5-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3-chloro-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitrophenylacetic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell walls or interfering with essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
- (3-Chloro-4-nitrophenyl)acetic acid
- (2-Chloro-5-nitrophenyl)acetic acid
- (3-Bromo-5-nitrophenyl)acetic acid
Comparison: 3-chloro-5-nitrophenylacetic acid is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a compound of particular interest for targeted applications .
Properties
Molecular Formula |
C8H6ClNO4 |
---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-(3-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |
InChI Key |
AZCWGQHCDKJZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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